molecular formula C6H2Cl3NO2 B1346164 3,4,5-Trichloropyridine-2-carboxylic acid CAS No. 5439-04-3

3,4,5-Trichloropyridine-2-carboxylic acid

Cat. No. B1346164
CAS RN: 5439-04-3
M. Wt: 226.4 g/mol
InChI Key: SKURPVMALGSJSE-UHFFFAOYSA-N
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Description

3,4,5-Trichloropyridine-2-carboxylic acid is a pyridine derivative . It has a molecular weight of 226.45 . The IUPAC name for this compound is 3,4,5-trichloro-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 3,4,5-Trichloropyridine-2-carboxylic acid is 1S/C6H2Cl3NO2/c7-2-1-10-5 (6 (11)12)4 (9)3 (2)8/h1H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,4,5-Trichloropyridine-2-carboxylic acid has a melting point of 164-165°C . Its molecular weight is 226.45 .

Scientific Research Applications

Structural Characterization and NMR Analysis

The study of structural characterization and NMR (Nuclear Magnetic Resonance) analysis of derivatives of 3,4,5-Trichloropyridine-2-carboxylic acid reveals detailed insights into the molecular structure and behavior of these compounds. Irvine et al. (2008) explored the characterization of hydroxytrichloropicolinic acids, demonstrating the use of the one-bond chlorine-isotope effect in 13C NMR as an effective tool for identifying chlorinated carbons, providing a method for solving structural problems in chlorinated compounds Irvine, Cooper, & Thornburgh, 2008.

Crystallography and Molecular Interaction

Crystallography studies, such as those conducted by Cho et al. (2014), offer insights into the molecular geometry and intermolecular interactions of compounds related to 3,4,5-Trichloropyridine-2-carboxylic acid. The research on the crystal structure of triclopyr, a derivative, illustrates how intermolecular hydrogen bonds and weak π–π interactions contribute to forming a stable two-dimensional architecture, enhancing our understanding of the structural dynamics and potential application areas of these molecules Cho, Kim, Jeon, & Kim, 2014.

Chemical Extraction and Equilibrium Studies

The extraction studies of pyridine-carboxylic acids, as detailed by Kumar and Babu (2009), shed light on the process efficiencies and the impact of various factors on the extraction of such compounds. This research is particularly relevant for the industrial application of these acids in pharmaceuticals and biochemical industries, demonstrating the potential for optimization in extraction processes Kumar & Babu, 2009.

Chemical Synthesis and Functionalization

The functionalization of halopyridines, as studied by Bobbio and Schlosser (2001), explores the regiochemical flexibility in functionalizing 2,3,5-Trihalopyridines, offering new pathways for synthesizing pharmaceutical research building blocks. This research underscores the versatility of 3,4,5-Trichloropyridine-2-carboxylic acid derivatives in chemical synthesis, potentially leading to the development of new pharmaceuticals Bobbio & Schlosser, 2001.

Antimicrobial Activities and DNA Interactions

Research on the antimicrobial activities and DNA interactions of picolinic acid derivatives by Tamer et al. (2018) highlights the biological significance of these compounds. Their study provides valuable insights into the potential applications of 3,4,5-Trichloropyridine-2-carboxylic acid derivatives in developing new antibacterial and antifungal agents, underlining the compound's importance in medical and biochemical research Tamer et al., 2018.

properties

IUPAC Name

3,4,5-trichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO2/c7-2-1-10-5(6(11)12)4(9)3(2)8/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKURPVMALGSJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279994
Record name 3,4,5-trichloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,4,5-Trichloropyridine-2-carboxylic acid

CAS RN

5439-04-3
Record name 5439-04-3
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Record name 3,4,5-trichloropyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trichloropyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM Irvine, DH Cooper… - Magnetic Resonance in …, 2008 - Wiley Online Library
The structures of 4‐hydroxy‐3,5,6‐trichloropyridine‐2‐carboxylic acid (1a) and 6‐hydroxy‐3,4,5‐trichloro‐2‐carboxylic acid (1b) were verified by the NMR analysis of their …

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